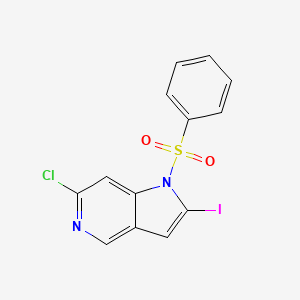

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJQNHSTBZYPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a halogenated and sulfonated derivative of 5-azaindole. The azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole. The incorporation of a nitrogen atom into the indole ring system can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical in drug design. Azaindole derivatives have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer. The phenylsulfonyl group at the N1 position and the iodo and chloro substituents on the azaindole core suggest its utility as a versatile intermediate in synthetic chemistry, particularly for further functionalization through cross-coupling reactions to generate libraries of bioactive compounds.

Core Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be derived from its structure and data from commercial suppliers.

| Property | Value | Source/Comment |

| CAS Number | 1227267-17-5 | |

| Molecular Formula | C₁₃H₈ClIN₂O₂S | Confirmed by multiple chemical suppliers. |

| Molecular Weight | 418.64 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on similar substituted azaindole compounds. |

| Melting Point | Not publicly available. | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not publicly available. | Likely decomposes at high temperatures. |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on the nonpolar nature of the molecule. |

| Spectral Data (NMR, IR, MS) | Data is reportedly available from commercial suppliers but not publicly disclosed. | Spectral characteristics can be predicted based on the functional groups present. |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups:

-

N-Phenylsulfonyl Group: This group serves as a protecting group for the indole nitrogen, preventing N-alkylation and other side reactions. It is an electron-withdrawing group, which can influence the reactivity of the azaindole ring system. It can be removed under specific conditions if the free NH is desired in a final product.

-

2-Iodo Substituent: The iodine atom at the C2 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. Common reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

6-Chloro Substituent: The chlorine atom on the pyridine ring is less reactive than the C2-iodo group in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. However, under more forcing conditions, the chloro group can also participate in cross-coupling reactions, enabling sequential derivatization.

This dual halogenation pattern makes this compound a valuable building block for creating diverse molecular scaffolds for drug discovery.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve a three-step process starting from the commercially available 6-chloro-5-azaindole.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis of this compound based on established methodologies for azaindole chemistry.

Step 1: Synthesis of 1-(Phenylsulfonyl)-6-chloro-5-azaindole

Objective: To protect the nitrogen of 6-chloro-5-azaindole with a phenylsulfonyl group.

Materials:

-

6-Chloro-5-azaindole

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 6-chloro-5-azaindole (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)-6-chloro-5-azaindole.

Step 2: Synthesis of this compound

Objective: To regioselectively iodinate the C2 position of the N-protected azaindole.

Materials:

-

1-(Phenylsulfonyl)-6-chloro-5-azaindole

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

-

Dissolve 1-(phenylsulfonyl)-6-chloro-5-azaindole (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Wash the mixture with saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Significance and Applications in Drug Discovery

The azaindole core is a key pharmacophore in many kinase inhibitors. The introduction of substituents at the C2 and C6 positions of the 5-azaindole ring can modulate the selectivity and potency against various kinase targets. The subject molecule is a valuable intermediate for the synthesis of a library of compounds for screening against kinases and other biological targets.

As no specific signaling pathway has been directly associated with this compound in the literature, a generalized workflow for its application in a drug discovery context is presented below.

This compound is a strategically important synthetic intermediate for the development of novel therapeutics, particularly in the area of kinase inhibitors. While detailed, publicly available data on its specific chemical and physical properties are scarce, its reactivity can be reliably predicted based on its functional groups. The provided hypothetical synthetic protocols offer a practical approach to its preparation, and its utility in the generation of compound libraries for drug discovery is clear. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

Technical Guide: Structure Elucidation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a robust framework for its characterization based on established principles of organic spectroscopy and analogous structures. The guide details plausible synthetic routes, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and standardized experimental protocols. Visualizations for the molecular structure, a proposed synthesis workflow, and a characterization workflow are provided to facilitate understanding.

Molecular Structure

This compound is a halogenated and sulfonylated derivative of 5-azaindole. The core is a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring. The key structural features include a phenylsulfonyl group attached to the pyrrole nitrogen (N1), an iodine atom at position C2, a chlorine atom at C6, and a nitrogen atom at position 5 of the bicyclic system.

Caption: Molecular Structure of this compound.

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from a commercially available 6-chloro-5-azaindole. The synthesis would likely involve a three-step process: N-protection with phenylsulfonyl chloride, followed by iodination at the C2 position.

Caption: Proposed Synthesis Workflow.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its structure and comparison with data from structurally similar molecules.

¹H and ¹³C NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~70-80 |

| 3 | ~6.8-7.0 (s, 1H) | ~110-115 |

| 3a | - | ~130-135 |

| 4 | ~8.2-8.4 (s, 1H) | ~145-150 |

| 6 | - | ~125-130 |

| 7 | ~7.9-8.1 (s, 1H) | ~120-125 |

| 7a | - | ~140-145 |

| Phenyl-H (ortho) | ~7.8-8.0 (d, 2H) | ~138-140 |

| Phenyl-H (meta) | ~7.5-7.7 (t, 2H) | ~128-130 |

| Phenyl-H (para) | ~7.6-7.8 (t, 1H) | ~133-135 |

Note: Predicted chemical shifts are relative to TMS and would be solvent-dependent.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1370-1350 | Strong | Asymmetric SO₂ stretch |

| ~1180-1160 | Strong | Symmetric SO₂ stretch |

| ~850-800 | Strong | C-Cl stretch |

| ~750-700 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 418/420 | [M]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom. |

| 291/293 | [M - I]⁺ | Loss of iodine atom. |

| 277 | [M - SO₂Ph]⁺ | Loss of the phenylsulfonyl group. |

| 141 | [PhSO₂]⁺ | Phenylsulfonyl cation. |

| 77 | [Ph]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tube

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical acquisition parameters include a 30° pulse, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a wider spectral width and a larger number of scans.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr (IR grade) or a suitable solvent (e.g., CH₂Cl₂)

-

Salt plates (KBr or NaCl)

Procedure (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent like methylene chloride.[1]

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[1][2]

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (sub-milligram quantity)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Suitable solvent for sample introduction (e.g., methanol or acetonitrile for ESI)

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Characterization Workflow

The logical flow for the complete structure elucidation of a novel compound like this compound is depicted below.

Caption: General Characterization Workflow.

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. This guide provides a foundational framework for researchers to approach the synthesis and characterization of this and structurally related molecules. The predicted data and detailed protocols serve as a valuable resource for planning and executing the necessary experiments to confirm the compound's identity and purity. While specific experimental data is not yet widely published, the methodologies outlined here are robust and universally applicable in the field of organic chemistry and drug discovery.

References

In-depth Technical Guide: 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

CAS Number: 1227267-17-5

Molecular Formula: C₁₃H₈ClIN₂O₂S

Molecular Weight: 418.64 g/mol

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound belongs to the azaindole class of compounds, which are bioisosteres of indoles. The presence of a nitrogen atom in the six-membered ring significantly influences the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity. The phenylsulfonyl group at the 1-position and the chloro and iodo substituents at the 6- and 2-positions, respectively, provide handles for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClIN₂O₂S | - |

| Molecular Weight | 418.64 g/mol | - |

| IUPAC Name | 1-(benzenesulfonyl)-6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | - |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature, general synthetic strategies for substituted azaindoles can be adapted. The synthesis of the azaindole core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

A plausible synthetic workflow, based on common methods for azaindole synthesis, is outlined below. This diagram represents a logical synthesis pathway and is not based on a specific cited experiment for this exact molecule.

Technical Guide: Spectroscopic and Synthetic Overview of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole . Given the limited publicly available experimental data for this specific molecule, this document combines established knowledge of azaindole chemistry with predictive models to offer a comprehensive resource for researchers. The information herein is intended to serve as a foundational guide for the synthesis, characterization, and further investigation of this compound.

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.30 - 8.20 | s | - | H-4 |

| 7.95 - 7.85 | d | 8.0 | H-7 |

| 7.65 - 7.55 | t | 7.5 | Phenyl-H (para) |

| 7.50 - 7.40 | t | 7.8 | Phenyl-H (meta) |

| 7.35 - 7.25 | d | 7.8 | Phenyl-H (ortho) |

| 6.80 | s | - | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-7a |

| 142.0 | C-6 |

| 138.0 | Phenyl-C (ipso) |

| 134.5 | C-4 |

| 133.0 | Phenyl-C (para) |

| 129.5 | Phenyl-C (meta) |

| 127.0 | Phenyl-C (ortho) |

| 125.0 | C-3a |

| 118.0 | C-7 |

| 105.0 | C-3 |

| 85.0 | C-2 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| Electrospray Ionization (ESI) | 418.9 (based on C₁₃H₈ClIN₂O₂S) | 277.9 ([M-SO₂Ph]⁺), 150.9 ([M-I-SO₂Ph]⁺) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1370 - 1350 | S=O stretch (sulfonyl, asymmetric) |

| 1180 - 1160 | S=O stretch (sulfonyl, symmetric) |

| 850 - 800 | C-Cl stretch |

| 750 - 700 | C-H bend (aromatic) |

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of substituted azaindoles and are provided as a guide for the preparation and characterization of this compound.

Synthesis of this compound

This proposed synthesis involves a multi-step sequence starting from a commercially available chloropyridine derivative.

Step 1: Synthesis of 6-chloro-5-azaindole A plausible route to the 5-azaindole core involves the cyclization of an appropriately substituted aminopyridine.

-

Materials: 2,5-dichloro-3-aminopyridine, ethylene glycol, potassium hydroxide.

-

Procedure:

-

To a solution of 2,5-dichloro-3-aminopyridine in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone), add potassium hydroxide.

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-5-azaindole.

-

Step 2: Phenylsulfonylation of 6-chloro-5-azaindole

-

Materials: 6-chloro-5-azaindole, benzenesulfonyl chloride, sodium hydride, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 6-chloro-5-azaindole in THF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add benzenesulfonyl chloride dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 1-(phenylsulfonyl)-6-chloro-5-azaindole.

-

Step 3: Iodination of 1-(phenylsulfonyl)-6-chloro-5-azaindole

-

Materials: 1-(phenylsulfonyl)-6-chloro-5-azaindole, N-iodosuccinimide (NIS), anhydrous acetonitrile.

-

Procedure:

-

Dissolve 1-(phenylsulfonyl)-6-chloro-5-azaindole in anhydrous acetonitrile.

-

Add N-iodosuccinimide in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Spectroscopic Characterization Protocol

-

¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire spectra on a 500 MHz NMR spectrometer at 298 K.

-

Reference chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

-

Infrared Spectroscopy:

-

Acquire the IR spectrum of a thin film of the compound on a potassium bromide (KBr) plate or using an attenuated total reflectance (ATR) accessory on an FT-IR spectrometer.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic route for the target compound.

General Characterization Workflow

This diagram outlines the typical workflow for the structural characterization of a synthesized organic compound.

Caption: Standard workflow for compound characterization.

The Iodo Group in 5-Azaindole Derivatives: A Gateway to Novel Therapeutics

An In-depth Technical Guide on the Reactivity and Application of 5-Iodo-azaindole Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The 5-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The introduction of an iodo group at the 5-position provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This technical guide delves into the reactivity of the iodo group in 5-azaindole derivatives, providing a comprehensive overview of key transformations, detailed experimental protocols, and insights into the biological relevance of the resulting molecules.

Core Reactivity: The Versatility of the C-I Bond

The carbon-iodine bond at the 5-position of the azaindole ring is amenable to a range of powerful C-C and C-N bond-forming reactions. The relatively low bond dissociation energy of the C-I bond and the susceptibility of the iodine atom to oxidative addition by transition metal catalysts make 5-iodo-azaindole a valuable building block. The most commonly employed transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between the 5-position of the azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, a common motif in kinase inhibitors.

Quantitative Data for Suzuki-Miyaura Coupling of 6-chloro-3-iodo-7-azaindole Derivatives [1]

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 10a | 85 |

| 2 | p-Tolylboronic acid | 10b | 89 |

| 3 | m-Tolylboronic acid | 10c | 93 |

| 4 | 4-Methoxyphenylboronic acid | 10d | 93 |

| 5 | 4-Fluorophenylboronic acid | 10e | 79 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 10f | 67 |

| 7 | 1-Naphthylboronic acid | 10g | 92 |

| 8 | Benzo[d][2][3]dioxol-5-ylboronic acid | 10h | 76 |

Reaction Conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd2dba3 (5 mol %), SPhos (5 mol %), Cs2CO3 (2 equiv), toluene/ethanol (1:1), 60 °C.[1]

Experimental Protocol: One-Pot Sequential C3,C6-Diarylation of 7-Azaindole via Suzuki-Miyaura Coupling [1]

To a solution of 6-chloro-3-iodo-N-protected 7-azaindole (1 equiv) in a 1:1 mixture of toluene and ethanol were added the first aryl boronic acid (1.1 equiv), Cs2CO3 (2 equiv), Pd2dba3 (5 mol %), and SPhos (5 mol %). The reaction mixture was stirred at 60 °C. After completion of the first coupling (monitored by TLC), the second aryl boronic acid (1.2 equiv), additional Pd2dba3 (10 mol %), and SPhos (20 mol %) were added, and the temperature was increased to 110 °C. The reaction was monitored until completion. The mixture was then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Logical Relationship of Suzuki Coupling

Caption: Suzuki-Miyaura coupling of a 5-iodo-azaindole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 5-amino-azaindole derivatives. This reaction is critical for introducing amine functionalities that can serve as key pharmacophores or as points for further diversification.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Iodo-azaindole (Adapted from a protocol for 5-bromoindole)

In an oven-dried Schlenk tube, 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd2(dba)3, 2 mol %), and a suitable phosphine ligand (e.g., XPhos, 4 mol %) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The base (e.g., K3PO4 or Cs2CO3, 2.0 equiv) and the desired amine (1.2 equiv) are then added, followed by an anhydrous solvent (e.g., dioxane or toluene). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C-C triple bond between the 5-position of the azaindole and a terminal alkyne. The resulting alkynyl-azaindole derivatives are valuable intermediates that can be further functionalized or used directly in biological assays.

Quantitative Data for Sonogashira Coupling of 3-Iodo-5-nitro-pyridin-2-ylamine [4]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Trimethylsilylacetylene | 5-Nitro-3-(trimethylsilylethynyl)pyridin-2-amine | 81 (after column chromatography) |

Reaction Conditions: 3-iodo-5-nitro-pyridin-2-ylamine, triethylamine, tetrahydrofuran, N,N-diethylacetamide, Bis(triphenylphosphino)palladium(II) chloride (0.02 equiv), copper(I) iodide (0.02 equiv), trimethylsilylacetylene (1.5 equiv).[4]

Experimental Protocol: Sonogashira Coupling of a 5-Iodo-azaindole Derivative

To a solution of the 5-iodo-azaindole derivative (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or a mixture of THF and triethylamine) is added a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 2-5 mol %) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol %). A base, typically an amine such as triethylamine or diisopropylamine, is also added. The reaction mixture is deoxygenated by bubbling with an inert gas and then stirred at room temperature or elevated temperature until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Heck Reaction

The Heck reaction provides a method for the vinylation of the 5-iodo-azaindole core, leading to the formation of styrenyl-type derivatives. This reaction is valuable for introducing unsaturated side chains that can modulate the biological activity of the parent molecule.

Quantitative Data for Heck Cross-Coupling of 5-Iodo-indole

| Entry | Alkene | Product | Yield (%) |

| 1 | Acrylic acid | (E)-3-(1H-Indol-5-yl)acrylic acid | 43 |

| 2 | Ethyl acrylate | (E)-Ethyl 3-(1H-indol-5-yl)acrylate | 95 |

| 3 | Styrene | (E)-5-Styryl-1H-indole | 85 |

| 4 | 4-Fluorostyrene | (E)-5-(4-Fluorostyryl)-1H-indole | 78 |

Reaction conditions vary depending on the specific reactants and are detailed in the cited literature.

Experimental Protocol: General Procedure for the Heck Reaction of 5-Iodo-azaindole

A mixture of the 5-iodo-azaindole derivative (1.0 equiv), an alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol %), a phosphine ligand (e.g., PPh3 or a more specialized ligand, 4-10 mol %), and a base (e.g., Et3N, K2CO3, or NaOAc, 2.0-3.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is placed in a sealed tube. The mixture is deoxygenated and heated to 80-140 °C until the reaction is complete. After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

Biological Significance and Signaling Pathways

5-Substituted azaindole derivatives are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The ability to readily diversify the 5-position of the azaindole scaffold through the reactions described above has made it a cornerstone in the development of targeted therapies.

Several important kinase signaling pathways are targeted by 5-azaindole derivatives:

-

Cyclin-Dependent Kinase (CDK) Pathway: CDKs are crucial for cell cycle progression. Inhibitors of CDKs, such as those based on the azaindole scaffold, can induce cell cycle arrest and apoptosis in cancer cells.[5][6][7][8][9]

-

Rho-associated coiled-coil containing protein kinase (ROCK) Pathway: The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. Azaindole-based ROCK inhibitors have shown potential in treating cardiovascular diseases and cancer.[3][10][11][12][13]

-

Extracellular signal-regulated kinase 5 (ERK5) Pathway: The ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in cancer cell proliferation and survival.[2][14][15][16][17]

-

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Pathway: DYRK1A is involved in a variety of cellular processes, including neurodevelopment. Azaindole derivatives have been explored as DYRK1A inhibitors.[18][19][20][21][22]

-

Cell Division Cycle 7 (Cdc7) Kinase Pathway: Cdc7 is a key regulator of DNA replication initiation.[23][24][25][26][27] Azaindole-based inhibitors of Cdc7 are being investigated as anticancer agents.

CDK Signaling Pathway with Azaindole Inhibition

Caption: Inhibition of the CDK pathway by an azaindole derivative.

ROCK Signaling Pathway with Azaindole Inhibition

Caption: Azaindole-based inhibition of the ROCK signaling pathway.

ERK5 Signaling Pathway with Azaindole Inhibition

Caption: Inhibition of the ERK5 signaling pathway by an azaindole derivative.

Conclusion

The iodo group at the 5-position of the azaindole scaffold is a powerful and versatile tool for medicinal chemists. Its reactivity in a range of palladium- and copper-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds. The resulting 5-substituted azaindole derivatives have demonstrated significant potential as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for a multitude of diseases. This guide provides a foundational understanding of the chemistry and biological importance of 5-iodo-azaindole derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selective rho-kinase inhibitor Azaindole-1 has long lasting erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 17. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 18. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]

- 19. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 25. scbt.com [scbt.com]

- 26. kuickresearch.com [kuickresearch.com]

- 27. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylsulfonyl Group: A Multifaceted Tool in Azaindole Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds, particularly as a core component of various kinase inhibitors. The strategic functionalization of the azaindole nucleus is paramount to modulating the pharmacological properties of these molecules. Among the various substituents employed, the phenylsulfonyl group has emerged as a powerful and versatile tool, playing a crucial role as a protecting group, a directing group for regioselective functionalization, and a key pharmacophoric element that can influence biological activity. This technical guide provides a comprehensive overview of the role of the phenylsulfonyl group in azaindole chemistry, detailing its impact on synthesis and biological activity, supported by experimental data and protocols.

The Phenylsulfonyl Group as a Protecting and Activating Moiety

The nitrogen atom of the azaindole pyrrole ring can be readily protected with a phenylsulfonyl group, a transformation that serves two primary purposes: it prevents unwanted side reactions at the nitrogen atom and it can activate the azaindole core for subsequent functionalization.

N-Phenylsulfonylation of Azaindoles

The introduction of the phenylsulfonyl group is typically achieved by reacting the azaindole with benzenesulfonyl chloride in the presence of a base. This reaction is generally high-yielding and provides a stable N-protected azaindole that can be carried through multiple synthetic steps.

Experimental Protocol: N-Phenylsulfonylation of 7-Azaindole

To a solution of 7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added a base, typically sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), at 0 °C. The mixture is stirred for 30 minutes to an hour to allow for the formation of the corresponding anion. Benzenesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (typically monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-phenylsulfonyl-7-azaindole.

Directing Group for Regioselective Functionalization

One of the most significant roles of the N-phenylsulfonyl group is its ability to direct the regioselective functionalization of the azaindole core. This is particularly evident in transition-metal-catalyzed cross-coupling reactions and C-H functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The N-phenylsulfonyl group facilitates the regioselective Suzuki-Miyaura cross-coupling of halo-azaindoles. For instance, in the case of 3-iodo-N-phenylsulfonyl-7-azaindole, the coupling reaction with various boronic acids proceeds efficiently at the C3-position. The phenylsulfonyl group enhances the stability of the substrate and can influence the electronic properties of the azaindole ring, thereby promoting the cross-coupling reaction.[1]

Table 1: Suzuki-Miyaura Coupling of 3-Iodo-N-phenylsulfonyl-7-azaindole with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 82 |

| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 78 |

| 4 | 2-Thienylboronic acid | 1-(Phenylsulfonyl)-3-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-N-phenylsulfonyl-7-azaindole [1]

A mixture of 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is taken in a suitable solvent system like a mixture of dioxane and water (4:1). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes. The reaction is then heated to reflux (typically 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

C-H Functionalization

The N-phenylsulfonyl group also plays a critical role in directing C-H functionalization reactions. For instance, the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using sulfonyl chlorides.[] The sulfonyl protecting group is crucial for the success of this transformation.

Table 2: Regioselective C-3 Sulfenylation of N-Protected 7-Azaindoles []

| Entry | Protecting Group | Sulfonyl Chloride | Product | Yield (%) |

| 1 | Phenylsulfonyl | Benzenesulfonyl chloride | 3-(Phenylthio)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 73 |

| 2 | Tosyl | Toluenesulfonyl chloride | 3-(p-Tolylthio)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 86 |

| 3 | Phenylsulfonyl | 4-Chlorobenzenesulfonyl chloride | 3-((4-Chlorophenyl)thio)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 80 |

| 4 | Mesitylsulfonyl | Methanesulfonyl chloride | 3-(Methylthio)-1-(mesitylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 65 |

Role in Modulating Biological Activity: A Case Study of Kinase Inhibitors

The phenylsulfonyl group is not merely a synthetic handle; it can also significantly contribute to the biological activity of azaindole derivatives, particularly in the context of kinase inhibition. The azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The addition of a phenylsulfonyl group can influence the molecule's conformation, solubility, and interactions with the kinase active site, thereby modulating its potency and selectivity.

Phenylsulfonyl-Azaindoles as p38 MAP Kinase Inhibitors

A notable example is the development of 4-azaindole derivatives as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[1][3] The phenylsulfonyl group in these inhibitors often occupies a hydrophobic pocket in the kinase active site, contributing to the overall binding affinity.

Table 3: Inhibitory Activity of 4-Azaindole Derivatives against p38α MAP Kinase [1]

| Compound | R Group | p38α IC₅₀ (nM) |

| 1 | H | >1000 |

| 2 | Phenylsulfonyl | 50 |

| 3 | 4-Fluorophenylsulfonyl | 25 |

| 4 | 2,4-Difluorophenylsulfonyl | 15 |

The data in Table 3 clearly demonstrates the significant enhancement in inhibitory potency upon the introduction of a phenylsulfonyl group at the N1 position of the 4-azaindole core. Further substitution on the phenyl ring of the sulfonyl group can lead to even more potent inhibitors.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and a key signaling pathway involving a phenylsulfonyl-azaindole derivative.

Synthetic Workflow for a Phenylsulfonyl-Azaindole Kinase Inhibitor Library

Caption: A generalized workflow for the synthesis and screening of a library of azaindole-based kinase inhibitors.

Inhibition of the p38 MAP Kinase Signaling Pathway

Caption: The p38 MAPK signaling pathway and its inhibition by a phenylsulfonyl-azaindole derivative.

Conclusion

The phenylsulfonyl group is an indispensable tool in the synthetic and medicinal chemist's arsenal for the development of novel azaindole-based therapeutics. Its utility as a robust protecting group, a versatile directing group for regioselective functionalization, and a key pharmacophoric element that can enhance biological activity makes it a central feature in the design and synthesis of new generations of azaindole derivatives. A thorough understanding of the chemistry and biological implications of the phenylsulfonyl group is crucial for the continued success of drug discovery programs targeting kinases and other important biological targets. Future work in this area will likely focus on the development of novel sulfonyl-based directing groups with enhanced reactivity and selectivity, as well as a deeper exploration of the structure-activity relationships of sulfonyl-containing azaindole derivatives to design more potent and selective drug candidates.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Azaindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindoles, heterocyclic compounds bioisosteric to indoles and purines, have emerged as a "privileged scaffold" in medicinal chemistry. Their unique electronic properties, conferred by the nitrogen atom in the benzene ring portion of the indole structure, allow for enhanced binding affinity, improved physicochemical properties, and novel intellectual property opportunities.[1] This has led to their successful incorporation into a number of approved drugs and a multitude of clinical candidates, particularly in the realm of oncology. This in-depth technical guide explores the discovery and history of substituted azaindoles, detailing key synthetic methodologies, their role in targeting critical signaling pathways, and the quantitative data underpinning their therapeutic potential.

A Historical Perspective: From Curiosity to Clinical Success

The exploration of azaindoles began as an academic curiosity, with early research focused on their synthesis and basic chemical characterization. The recognition of their potential as indole and purine bioisosteres in the mid-20th century marked a turning point, opening the door for their investigation in medicinal chemistry. A significant milestone in the history of substituted azaindoles was the advent of fragment-based drug discovery (FBDD). The small, relatively simple 7-azaindole fragment proved to be an excellent starting point for kinase inhibitor discovery due to its ability to mimic the hinge-binding interactions of ATP.[2] This approach culminated in the landmark approval of Vemurafenib (Zelboraf®) in 2011, the first FBDD-derived drug, solidifying the importance of the azaindole scaffold in modern drug discovery.[3][4] Another notable success is Venetoclax (Venclexta®), a BCL-2 inhibitor, which further demonstrated the versatility of the azaindole core in targeting protein-protein interactions.[1]

Key Synthetic Methodologies for Substituted Azaindoles

The synthesis of the azaindole core has been a subject of extensive research, with several named reactions being adapted and optimized for this purpose. The electron-deficient nature of the pyridine ring can pose challenges for traditional indole syntheses, leading to the development of specialized protocols.[1]

Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for the preparation of 7-substituted indoles and has been successfully applied to the synthesis of 4- and 6-azaindoles.[1][5][6][7] The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[5][6][7]

Experimental Protocol: Bartoli Synthesis of 4-Azaindole [1]

-

Materials:

-

2-Chloro-3-nitropyridine

-

Vinylmagnesium bromide (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

20% Aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add vinylmagnesium bromide (3.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at -20 °C for 8 hours.

-

Quench the reaction by the slow addition of 20% aqueous NH₄Cl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

-

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile two-step method for producing indoles from o-nitrotoluenes and has been adapted for the synthesis of various azaindole isomers.[8][9] The first step involves the formation of an enamine, which is then reductively cyclized to form the indole ring.[9] Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times.[10]

Experimental Protocol: Leimgruber-Batcho Synthesis of Azaindole [9]

-

Materials:

-

Appropriate ortho-nitro-methyl-pyridine

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine hydrate

-

Solvent (e.g., benzene or toluene)

-

-

Procedure:

-

Enamine Formation: React the ortho-nitro-methyl-pyridine (1.0 eq) with DMFDMA (1.1 eq) and a catalytic amount of pyrrolidine in a suitable solvent. Heat the mixture to reflux until the starting material is consumed (monitor by TLC). Remove the solvent under reduced pressure to obtain the crude enamine.

-

Reductive Cyclization: Dissolve the crude enamine in a suitable solvent. Add Raney Nickel catalyst and hydrazine hydrate (2.0-3.0 eq). Heat the reaction mixture to reflux. The reaction is typically exothermic and proceeds to completion within a few hours.

-

Filter the hot reaction mixture through celite to remove the catalyst.

-

Wash the celite pad with a hot solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude azaindole.

-

Purify the crude product by recrystallization or column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has heavily relied on palladium-catalyzed cross-coupling reactions, and the synthesis of substituted azaindoles is no exception. The Sonogashira and Suzuki-Miyaura reactions are particularly valuable for introducing a wide range of substituents onto the azaindole core.[11][12]

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is instrumental in constructing the azaindole scaffold from appropriately substituted aminopyridines.[11][12]

Experimental Protocol: Sonogashira Coupling for 7-Azaindole Synthesis [12]

-

Materials:

-

2-Amino-3-iodopyridine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Solvent (e.g., DMF or THF)

-

-

Procedure:

-

To a solution of 2-amino-3-iodopyridine (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting alkynylpyridine can then be subjected to intramolecular cyclization, often promoted by a base or a copper catalyst, to afford the 7-azaindole.

-

Suzuki-Miyaura Coupling: This versatile reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used to introduce aryl or heteroaryl substituents at various positions of the azaindole ring.

Substituted Azaindoles as Inhibitors of Key Signaling Pathways

The therapeutic success of substituted azaindoles is largely attributed to their ability to potently and selectively inhibit key proteins involved in disease-driving signaling pathways.

The BRAF/MEK/ERK (MAPK) Signaling Pathway and Vemurafenib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] In many melanomas, a specific mutation (V600E) in the BRAF kinase leads to constitutive activation of this pathway, driving uncontrolled cell growth.[13][14] Vemurafenib, a potent inhibitor of the BRAF V600E mutant, was developed through fragment-based screening starting from the 7-azaindole fragment.[15][16] It binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and downstream signaling.[13]

The BCL-2 Apoptosis Pathway and Venetoclax

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of this process.[17] In many hematological malignancies, the anti-apoptotic protein BCL-2 is overexpressed, preventing cancer cells from undergoing apoptosis.[18][19] Venetoclax is a selective BCL-2 inhibitor that binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins and thereby restoring the natural process of apoptosis.[17][18][19]

PIM Kinase Signaling and Cancer

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are often overexpressed in various cancers.[][21] They play a role in cell cycle progression, apoptosis inhibition, and therapeutic resistance.[][21][22] Several substituted azaindole derivatives have been developed as potent pan-PIM kinase inhibitors.[21]

FGFR4 Signaling in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of several cancers, including hepatocellular carcinoma.[23][24][25][26] The development of selective FGFR4 inhibitors is an active area of research, with substituted azaindoles being explored as a potential scaffold for these agents.

Quantitative Data of Representative Substituted Azaindoles

The potency of substituted azaindoles is a key factor in their therapeutic efficacy. The following table summarizes the in vitro activity of some notable examples.

| Compound/Drug Name | Target | Assay Type | IC₅₀/EC₅₀ | Cell Line/System | Reference |

| Vemurafenib | BRAF V600E | Kinase Assay | 31 nM | - | [14] |

| Venetoclax | BCL-2 | Binding Assay (Ki) | <0.01 nM | - | [18] |

| PIM447 | PIM1/2/3 | Kinase Assay | 6/18/9 pM | - | [21] |

| BLU9931 | FGFR4 | Kinase Assay | 3 nM | - | [27] |

Conclusion and Future Directions

The journey of substituted azaindoles from niche heterocyclic compounds to blockbuster drugs is a testament to the power of medicinal chemistry and innovative drug discovery strategies. Their versatility as a scaffold continues to be explored, with ongoing research into new derivatives targeting a wide array of biological targets beyond kinases and BCL-2. Future efforts will likely focus on developing next-generation azaindole-based therapies with improved selectivity, novel mechanisms of action, and the ability to overcome therapeutic resistance. The rich history and proven success of this remarkable scaffold ensure that substituted azaindoles will remain a cornerstone of drug discovery for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-based Drug Discovery Successful Contributions to Current Pharmacotherapeutic Agents Arsenal against Aggressive Cancers: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical Fragments: First fragment-based drug approved [practicalfragments.blogspot.com]

- 5. grokipedia.com [grokipedia.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 14. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. fiveable.me [fiveable.me]

- 17. benchchem.com [benchchem.com]

- 18. droracle.ai [droracle.ai]

- 19. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 25. What are FGFR4 antagonists and how do they work? [synapse.patsnap.com]

- 26. oncotarget.com [oncotarget.com]

- 27. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole: A Methodological Overview

This technical guide provides a prospective approach for conducting theoretical calculations on 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole, based on methodologies reported for similar compounds. The aim is to offer a foundational protocol for researchers to perform their own computational analyses, which are crucial for understanding the molecule's structural, electronic, and reactive properties.

I. Computational Methodology: A Blueprint for Analysis

A robust theoretical study of this compound would typically employ Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

A. Software and Theoretical Level:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are suitable for these calculations.

-

Functional: A hybrid functional such as B3LYP is a common starting point. For more accurate descriptions of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) for non-metal atoms and a basis set with effective core potentials, such as LANL2DZ, for the iodine atom would be appropriate to account for relativistic effects.

B. Key Computational Experiments:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This involves an unconstrained geometry optimization starting from a reasonable initial structure. The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

Vibrational Frequency Analysis: This calculation serves two purposes: to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation of the computational model.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule might interact with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

II. Prospective Data Presentation

Should these calculations be performed, the quantitative data should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters This table would list key bond lengths (in Ångströms) and bond angles (in degrees) of the optimized structure of this compound.

| Parameter | Calculated Value |

| C-Cl Bond Length | Value |

| C-I Bond Length | Value |

| S-N Bond Length | Value |

| S=O Bond Lengths | Value 1, Value 2 |

| C-S-N Bond Angle | Value |

| O-S-O Bond Angle | Value |

Table 2: Calculated Electronic Properties This table would summarize the key electronic parameters derived from the calculations.

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Predicted Vibrational Frequencies A selection of the most significant calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments would be presented here.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Value | C-H stretch |

| Value | S=O stretch |

| Value | C-Cl stretch |

| Value | C-I stretch |

III. Visualization of Computational Workflow

A clear workflow is essential for planning and executing the theoretical calculations.

Caption: A flowchart outlining the typical workflow for theoretical calculations on a small organic molecule.

IV. Logical Relationship of Computational Analyses

The different computational analyses are interconnected and build upon each other to provide a comprehensive understanding of the molecule.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The 5-azaindole core, in particular, is a privileged scaffold found in numerous biologically active molecules, and the ability to functionalize it at the 2-position via Sonogashira coupling provides a direct route to a diverse range of potential drug candidates.

The protocols outlined below are based on established methodologies for Sonogashira couplings on structurally related iodo-heterocycles and azaindole derivatives.[4][5][6] Two common procedures are provided: a classical copper-co-catalyzed method and a copper-free alternative.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is extrapolated from analogous reactions on similar heterocyclic systems.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT - 60 | 12-18 | 85-95 |

| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | THF | 60-70 | 8-12 | 80-90 |

| 3 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 18 | 82-92 |

| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF/DMA | RT | 12 | 90-98 |

| 5 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 16 | 75-85 |

| 6 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | None | DIPEA | THF | 60-70 | 8-12 | 80-90 |

Experimental Protocols

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.10 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

-

Add anhydrous DMF to dissolve the solids.

-

Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2-1.5 equiv) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkynyl-1-(phenylsulfonyl)-6-chloro-5-azaindole.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper salts.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Diisopropylethylamine (DIPEA) (4.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound and PdCl₂(PPh₃)₂ in anhydrous THF.[7]

-

Add diisopropylethylamine and the terminal alkyne to the reaction mixture.[7]

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.[7]

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.[7]

-

Redissolve the residue in ethyl acetate and wash with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[7]

-

Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below.

Caption: General experimental workflow for Sonogashira coupling.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycles for the Sonogashira cross-coupling reaction.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a key heterocyclic intermediate in medicinal chemistry, primarily utilized in the synthesis of potent antiviral agents. Its strategic substitution pattern, featuring a reactive iodine atom at the 2-position and a chlorine atom at the 6-position, allows for selective and sequential functionalization through cross-coupling reactions. The phenylsulfonyl group serves as a robust protecting group for the azaindole nitrogen, enhancing the stability and modulating the reactivity of the scaffold. This document provides a detailed overview of its application, particularly in the development of Human Immunodeficiency Virus (HIV) non-nucleoside reverse transcriptase inhibitors (NNRTIs), and offers generalized experimental protocols for its synthesis and subsequent reactions.

Core Application: Synthesis of HIV Reverse Transcriptase Inhibitors

This compound is a critical building block for a class of pyrrolo[2,3-b]pyridine derivatives that have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. The 2-iodo substituent is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl moieties. This modular approach is instrumental in exploring the structure-activity relationships (SAR) of the resulting compounds to optimize their potency and pharmacokinetic profiles.

Data Presentation: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives

While specific data for compounds derived directly from this compound is found within proprietary patent literature, the following table presents representative data for analogous 7-azaindole-based HIV-1 reverse transcriptase inhibitors to illustrate the potency of this class of compounds.

| Compound ID | Target | IC50 (µM) | EC50 (µM) | Cell Line | Citation |

| Compound 8 | HIV-1 RT | 0.73 | - | Cell-free | [1] |

| Compound 9 | HIV-1 RT | single-digit µM | - | Cell-free | [1] |

| Compound 17b | HIV-1 RT | 0.36 | sub-micromolar | Cell-based | [1] |

| Compound 27 | Wild-Type HIV-1 | - | 0.0002 | Cell-based | [2] |

| Compound 27 | Y181C Mutant HIV-1 | - | - | - | [2] |

| Compound 27 | K103N Mutant HIV-1 | - | - | - | [2] |

Experimental Protocols

The following are generalized protocols for the synthesis and key reactions of this compound, based on established chemical literature for similar structures.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the N-phenylsulfonylation and subsequent iodination of a 6-chloro-5-azaindole starting material.

Materials:

-

6-chloro-1H-pyrrolo[2,3-b]pyridine (6-chloro-5-azaindole)

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Phenylsulfonylation: a. To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add benzenesulfonyl chloride (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

-